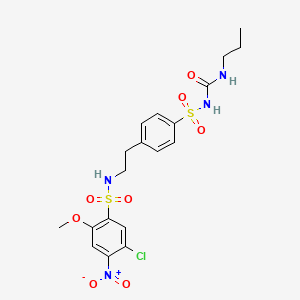
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate is a complex organic compound with the molecular formula C28H16N4O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate typically involves the reaction of appropriate isocyanate precursors with diazetidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where isocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate involves its interaction with specific molecular targets. The isocyanate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-isocyanatobenzyl)phenyl-1,3-diazetidine-2,4-dione: Similar in structure but differs in the substituent groups.
Methylenebis(4-isocyanatobenzene): Another isocyanate compound with different structural properties.
Eigenschaften
CAS-Nummer |
85818-49-1 |
|---|---|
Molekularformel |
C28H16N4O4S2 |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
1,3-bis[4-(2-isocyanatophenyl)sulfanylphenyl]-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C28H16N4O4S2/c33-17-29-23-5-1-3-7-25(23)37-21-13-9-19(10-14-21)31-27(35)32(28(31)36)20-11-15-22(16-12-20)38-26-8-4-2-6-24(26)30-18-34/h1-16H |
InChI-Schlüssel |
WEVXVEIFBAMNOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C=O)SC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=CC=C5N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



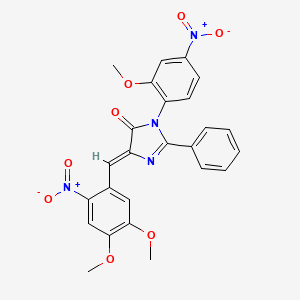
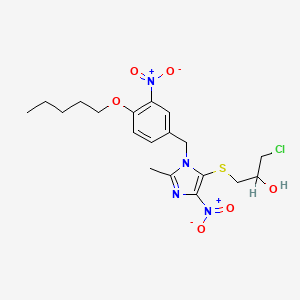
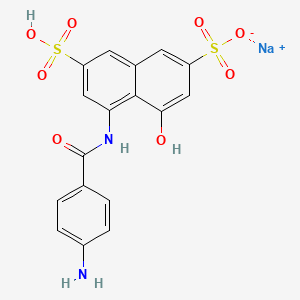
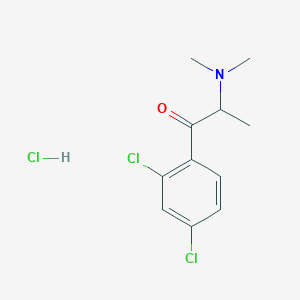

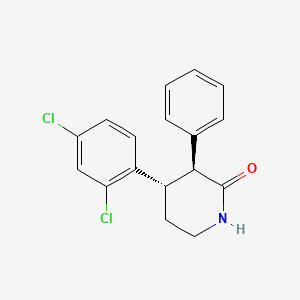

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
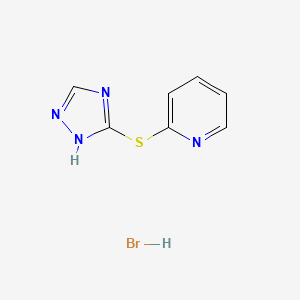
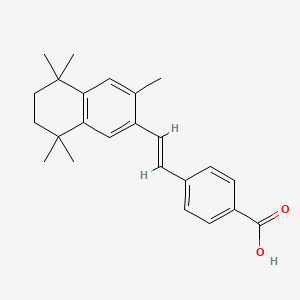
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
